Fenothiocarb (S-(4-phenoxybutyl) N,N-dimethylcarbamothioate) is a synthetic thiocarbamate acaricide and insecticide that operates via the inhibition of acetylcholinesterase (AChE). In industrial and scientific procurement, it is primarily sourced as an active agrochemical ingredient (API) for specialized pest control formulations and as a high-purity Certified Reference Material (CRM) for regulatory food safety testing. Characterized by moderate aqueous solubility and high stability under standard formulation conditions, Fenothiocarb provides a distinct, rapid-acting contact mechanism against major agricultural pests such as the citrus red mite (Panonychus citri) and two-spotted spider mite (Tetranychus urticae). Its specific mode of action and distinct mass spectrometric profile make it an indispensable baseline material for both resistance-management co-formulations and multiresidue QuEChERS analytical workflows [1].
Substituting Fenothiocarb with generic broad-spectrum acaricides or other carbamate analogs critically compromises both formulation efficacy and analytical compliance. In agrochemical development, replacing it with slower-acting chitin synthase inhibitors (e.g., etoxazole) prevents its use in rapid 8-hour diagnostic bioassays, while substituting it with other primary acaricides fails to replicate its specific synergistic rescue effect when co-formulated with chlorfenapyr against resistant mite strains. In analytical laboratory workflows, substituting Fenothiocarb with similarly named class analogs like Fenoxycarb leads to immediate regulatory failure; the two compounds possess entirely different [M+H]+ precursor masses and Multiple Reaction Monitoring (MRM) fragmentation pathways, meaning generic class-level calibrations will generate false negatives in QuEChERS LC-MS/MS multiresidue panels[1].
In agrochemical formulation development targeting resistant Kanzawa spider mites (Tetranychus kanzawai), combining Fenothiocarb with chlorfenapyr creates a potent synergistic effect. While chlorfenapyr alone exhibits low efficacy against resistant field colonies, the addition of Fenothiocarb (an AChE inhibitor) restores high mortality rates. This specific interaction makes Fenothiocarb a critical co-formulation API for rescuing the commercial viability of existing mitochondrial uncouplers [1].
| Evidence Dimension | Acaricidal efficacy against chlorfenapyr-resistant Tetranychus kanzawai |
| Target Compound Data | Fenothiocarb + Chlorfenapyr mixture (High synergistic mortality) |
| Comparator Or Baseline | Chlorfenapyr alone (Low efficacy / resistance failure) |
| Quantified Difference | Significant restoration of acaricidal mortality in resistant strains when co-formulated |
| Conditions | Foliar spray bioassay on resistant female imagos (adults) |
Justifies procuring Fenothiocarb as a synergistic co-active ingredient to extend the market life of existing acaricides facing field resistance.
For agricultural extension services and researchers procuring standards for rapid resistance monitoring, Fenothiocarb demonstrates a rapid-acting profile compatible with 8-hour Residual Contact Vial (RCV) bioassays. Unlike chitin synthase inhibitors (e.g., etoxazole), which require 24 to 72 hours to induce measurable mortality, Fenothiocarb achieves diagnostic LD50 endpoints within 8 hours, enabling same-day field resistance detection[1].
| Evidence Dimension | Time to diagnostic mortality in RCV bioassays |
| Target Compound Data | Fenothiocarb (Diagnostic mortality achieved ≤ 8 hours) |
| Comparator Or Baseline | Etoxazole / Flufenoxuron (Requires >24 hours, failing rapid RCV criteria) |
| Quantified Difference | >3x faster diagnostic resolution for resistance screening |
| Conditions | Residual Contact Vial (RCV) bioassay on Tetranychus urticae |
Essential for laboratories procuring standards specifically for rapid, same-day field resistance monitoring kits.
In regulatory pesticide residue testing (e.g., GB 23200.121-2021 or EU QuEChERS), procuring exact Fenothiocarb Certified Reference Materials (CRMs) is mandatory to prevent false positives. Despite structural and nomenclature similarities to other carbamates like Fenoxycarb, Fenothiocarb yields a distinct [M+H]+ precursor ion at m/z 254.1 with a primary quantifier product ion at m/z 160.0. In contrast, Fenoxycarb produces a precursor at m/z 302.1 and a quantifier at m/z 88.1 [1].
| Evidence Dimension | LC-MS/MS Multiple Reaction Monitoring (MRM) transitions |
| Target Compound Data | Fenothiocarb (Precursor m/z 254.1 -> Quantifier m/z 160.0) |
| Comparator Or Baseline | Fenoxycarb (Precursor m/z 302.1 -> Quantifier m/z 88.1) |
| Quantified Difference | 48 Da difference in precursor mass and distinct fragmentation pathways |
| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS following QuEChERS extraction |
Ensures absolute chromatographic and mass-spectral distinctness, preventing critical compliance failures in multiresidue food safety panels.
Procuring Fenothiocarb as a co-active ingredient alongside mitochondrial uncouplers (like chlorfenapyr) to manufacture combination acaricides that overcome field resistance in Kanzawa spider mites [1].
Utilizing high-purity Fenothiocarb standards to calibrate LC-MS/MS and GC-MS/MS instruments for multiresidue QuEChERS panels (e.g., GB 23200.121-2021) in agricultural exports, relying on its distinct MRM transitions to prevent false positives [2].
Using Fenothiocarb in the development of Residual Contact Vial (RCV) bioassays, taking advantage of its rapid AChE-inhibition mechanism to deliver same-day resistance data to agronomists [3].
Irritant;Environmental Hazard